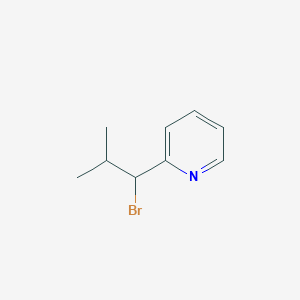
2-(1-Bromo-2-methylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-2-methylpropyl)pyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where a bromo-2-methylpropyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of pyridine with 1-bromo-2-methylpropyl bromide under basic conditions.
Reductive Amination: Another approach is the reductive amination of pyridine with 1-bromo-2-methylpropylamine, followed by bromination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nucleophilic substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding pyridine N-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like elevated temperatures and polar solvents are typical.
Major Products Formed:
Pyridine N-oxide from oxidation reactions.
Reduced derivatives from reduction reactions.
Various substituted pyridines from nucleophilic substitution reactions.
Scientific Research Applications
2-(1-Bromo-2-methylpropyl)pyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Bromo-2-methylpropyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
2-(1-Bromoethyl)pyridine
2-(1-Bromopropyl)pyridine
2-(1-Bromobutyl)pyridine
Uniqueness: 2-(1-Bromo-2-methylpropyl)pyridine is unique due to its specific structural features, which influence its reactivity and applications compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,1-2H3 |
InChI Key |
CLAHSVDERQJYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
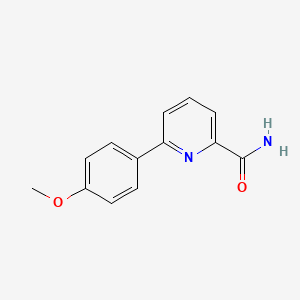
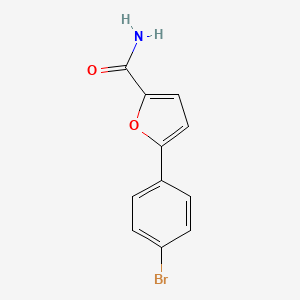
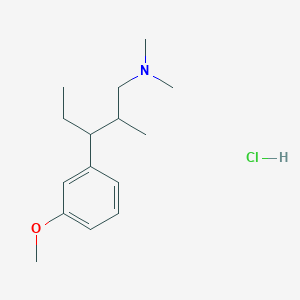
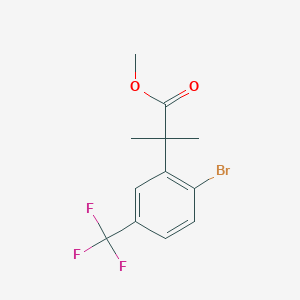
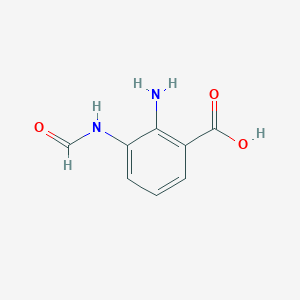
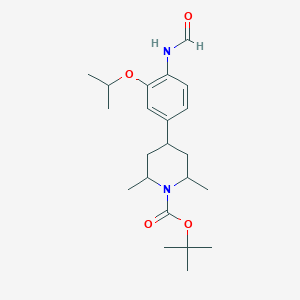
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
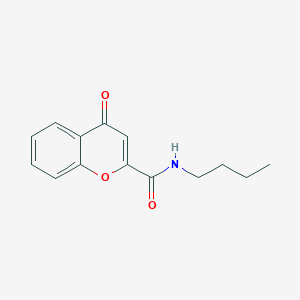

![2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)
